Product packaging for 5-Ethenylpyridine-2-carboxylic acid(Cat. No.:CAS No. 45946-64-3)

5-Ethenylpyridine-2-carboxylic acid

Cat. No.: B1629905
CAS No.: 45946-64-3
M. Wt: 149.15 g/mol
InChI Key: ADRIIDWWYDDLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Ethenylpyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO2 B1629905 5-Ethenylpyridine-2-carboxylic acid CAS No. 45946-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-6-3-4-7(8(10)11)9-5-6/h2-5H,1H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRIIDWWYDDLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CN=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630126
Record name 5-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45946-64-3
Record name 5-Ethenylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Strategic Importance of Pyridine Carboxylic Acid Scaffolds

Pyridine (B92270) and its derivatives have long been recognized as fundamental building blocks in a vast array of chemical applications. nih.govrsc.org The nitrogen-bearing heterocyclic structure of pyridine, an isostere of benzene (B151609), serves as a crucial precursor in the synthesis of pharmaceuticals and agrochemicals. nih.govrsc.org In fact, over 7000 existing drug molecules incorporate the pyridine nucleus. nih.gov The inclusion of a carboxylic acid group to the pyridine ring further enhances its utility, creating a scaffold with significant potential.

Pyridine carboxylic acids, such as picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid), are key intermediates in organic synthesis. wikipedia.orgwikipedia.org They are utilized in the development of pharmaceuticals, agrochemicals, and fine chemicals. chemimpex.com The carboxylic acid group, with its general formula R-COOH, is one of the most important functional groups in organic chemistry. chemistrytalk.orgmaqsad.io It can participate in a wide range of chemical reactions, including the formation of esters, amides, and acid halides, making it a versatile handle for constructing more complex molecules. wikipedia.org

In the realm of material science, pyridine carboxylic acids and their derivatives are employed in the creation of polymers and other advanced materials. chemimpex.com They can act as ligands, binding to metal ions to form coordination complexes with diverse properties. nih.gov For instance, the lead salt of pyridine-2-carboxylic acid has been shown to generate high-performance and stable perovskite solar cells. nih.gov

The Distinctive Contributions of Ethenyl and Carboxylic Acid Functional Groups

The research appeal of 5-ethenylpyridine-2-carboxylic acid stems from the combined functionalities of its ethenyl and carboxylic acid groups. Each group imparts distinct reactive properties that are highly sought after in different areas of chemical research.

The ethenyl group (a carbon-carbon double bond) is a cornerstone of polymer chemistry. It readily participates in addition polymerization reactions, where monomer units add to one another to form long polymer chains. lumenlearning.com This process is fundamental to the production of a vast array of plastics and other polymeric materials. The reactivity of the ethenyl group allows for the creation of polymers with tailored properties. lumenlearning.com For example, poly(vinyl pyridine) and its derivatives are used in various applications, including as sorbents for removing organic compounds from wastewater and in enhancing electrocatalytic activity in sensors. nih.gov

The carboxylic acid functional group (-COOH) is a highly versatile moiety in organic synthesis and coordination chemistry. chemistrytalk.org It is an acidic group that can donate a proton, and its reactivity allows for its conversion into a multitude of other functional groups. chemistrytalk.orgwikipedia.org In the context of coordination chemistry, the carboxylate anion (the deprotonated form of the carboxylic acid) is an excellent ligand for metal ions. biosynth.com This property is exploited in the design of metal-organic frameworks (MOFs) and other coordination polymers with applications in catalysis, gas storage, and sensing. The ability of aryl carboxylic acids to be used as modular functional handles in complex bioactive molecules further highlights their importance. acs.org

Research Trajectories for 5 Ethenylpyridine 2 Carboxylic Acid and Its Analogs

Direct Synthetic Routes

Direct synthetic routes aim to construct the target molecule by forming the key ethenyl and carboxylic acid groups on a pre-existing pyridine ring. These methods are often favored for their efficiency and atom economy.

Esterification-Based Pathways to Carboxylic Acid Derivatives

A common and straightforward method to obtain carboxylic acid derivatives of ethenylpyridines is through the esterification of the corresponding carboxylic acid. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. The process can be driven to completion by removing the water formed during the reaction.

For instance, this compound can be reacted with methanol (B129727) or ethanol (B145695) under reflux with an acid catalyst to yield methyl 5-ethenylpyridine-2-carboxylate or ethyl 5-ethenylpyridine-2-carboxylate, respectively. This method is versatile and can be applied to a variety of alcohols to produce a range of esters. A cyclic process for manufacturing pyridine carboxylic acid esters involves using a strong acid salt of a pyridine carboxylic acid ester as a catalyst, which can be recovered and reused.

Table 1: Examples of Esterification Reactions
Carboxylic Acid Precursor Alcohol Catalyst Product Reference
This compound Methanol Sulfuric Acid Methyl 5-ethenylpyridine-2-carboxylate
This compound Ethanol Sulfuric Acid Ethyl 5-ethenylpyridine-2-carboxylate
Nicotinic Acid Butyl Alcohol Alkyl Sulfonic Acid Butyl Nicotinate
Pyrrole-2-carboxylic acid Ethanol - Ethyl pyrrole-2-carboxylate

Condensation Reactions for Ethenyl Group Introduction

Condensation reactions provide a powerful tool for the introduction of the ethenyl group onto the pyridine scaffold. The Knoevenagel condensation, a modification of the aldol (B89426) condensation, is particularly relevant. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C double bond.

In the context of synthesizing ethenylpyridines, a pyridine derivative containing a methyl or activated methylene (B1212753) group can be condensed with an aldehyde, such as formaldehyde, to introduce the ethenyl moiety. The reaction is typically catalyzed by a weak base. A notable variant is the Doebner modification, which uses pyridine as a solvent and is suitable when one of the activating groups is a carboxylic acid, leading to condensation with concurrent decarboxylation. This approach has been utilized in the synthesis of various unsaturated carboxylic acids.

Table 2: Key Features of Knoevenagel Condensation
Feature Description Reference
Reactants Aldehyde or ketone and a compound with an active hydrogen
Catalyst Typically a weakly basic amine
Product Often an α,β-unsaturated ketone (conjugated enone)
Doebner Modification Uses pyridine as a solvent and involves a carboxylic acid, leading to decarboxylation

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Heck Reaction, Stille Coupling) for Ethenylpyridine Formation

Palladium-catalyzed cross-coupling reactions are among the most versatile and efficient methods for forming carbon-carbon bonds, making them highly suitable for the synthesis of ethenylpyridines.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. For the synthesis of this compound, this could involve coupling a 5-halopyridine-2-carboxylic acid derivative with ethylene (B1197577) or a vinyl-containing reagent. The reaction is known for its high stereoselectivity, typically favoring the trans isomer. The catalytic cycle involves the oxidative addition of the halide to the palladium(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination.

The Stille reaction (or Stille coupling) is another powerful palladium-catalyzed cross-coupling method that joins an organotin compound with an organic halide or pseudohalide. To synthesize this compound, a 5-halopyridine-2-carboxylic acid derivative can be coupled with a vinylstannane reagent, such as vinyltributyltin. The Stille reaction is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents. The mechanism proceeds through oxidative addition, transmetalation, and reductive elimination steps.

Table 3: Comparison of Heck and Stille Reactions for Ethenylpyridine Synthesis
Reaction Key Reactants Catalyst System Key Advantages Reference
Heck Reaction Aryl/Vinyl Halide + Alkene Palladium catalyst + Base High stereoselectivity, atom economy
Stille Reaction Organotin Compound + Organic Halide/Pseudohalide Palladium catalyst Broad functional group tolerance, stable reagents

Precursor-Mediated Synthesis

In addition to direct methods, this compound and its analogues can be prepared through the transformation of carefully chosen precursor molecules. This approach offers alternative synthetic routes that can be advantageous depending on the availability of starting materials and the desired substitution patterns.

Transformation of Ethynylpyridine Intermediates

One effective precursor-mediated strategy involves the use of ethynylpyridine intermediates. 5-Ethynylpyridine-2-carboxylic acid, for example, can serve as a direct precursor. The triple bond of the ethynyl (B1212043) group can be selectively reduced to a double bond to form the desired ethenyl group. This reduction can be achieved using various catalytic hydrogenation methods, such as using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) to ensure the reaction stops at the alkene stage.

This approach is particularly useful as ethynylpyridines can be synthesized through various established methods, including Sonogashira coupling of a halopyridine with a terminal alkyne. The subsequent partial reduction provides a clean and efficient route to the corresponding ethenylpyridine derivative.

Routes Involving Other Functional Group Transformations

The synthesis of this compound can also be accomplished by transforming other functional groups on the pyridine ring. This concept, known as functional group interconversion (FGI), is a cornerstone of organic synthesis. For example, a 5-(1-hydroxyethyl)pyridine-2-carboxylic acid derivative could be dehydrated to form the ethenyl group. This dehydration can typically be achieved by treatment with an acid catalyst or a dehydrating agent.

Another potential FGI route could involve the Wittig reaction. A 5-formylpyridine-2-carboxylic acid ester could be reacted with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane, to generate the ethenyl group. This method is highly reliable for the formation of carbon-carbon double bonds. The choice of a specific FGI strategy depends heavily on the available starting materials and the compatibility of the functional groups present in the molecule.

Innovations in Green Chemistry and Sustainable Synthesis Protocols

The development of synthetic methodologies for this compound and its analogues is increasingly influenced by the principles of green chemistry, which prioritize the design of chemical products and processes that minimize the use and generation of hazardous substances. Researchers are actively exploring a variety of innovative strategies to create more sustainable and environmentally benign protocols. These approaches include the use of biocatalysis, electrochemical synthesis, and continuous flow chemistry, as well as the application of greener reagents and catalysts.

One significant area of innovation involves the use of pyridine-2-carboxylic acid (P2CA) itself as a recyclable, bioproduct-derived catalyst. rsc.orgrsc.org P2CA, an endogenous metabolite of L-tryptophan, has been effectively used to catalyze multi-component reactions for the synthesis of complex heterocyclic compounds. rsc.orgrsc.org This approach offers several advantages, including high product yields, milder reaction conditions, and the potential for catalyst recycling. rsc.org

Biotechnological routes represent another promising frontier for the sustainable production of pyridine carboxylic acid derivatives. wur.nl Scientists have investigated the use of microorganisms and enzymes to convert renewable feedstocks, such as lignin (B12514952) and glucose, into key chemical building blocks. wur.nl For instance, the enzyme pseudomonas catechol 2,3-dioxygenase can facilitate the conversion of catechol, a lignin-derived compound, into an intermediate that cyclizes to form pyridine-2-carboxylic acid in the presence of ammonia (B1221849). wur.nl

Electrochemical methods are also emerging as a powerful tool for greener synthesis. These techniques can drive chemical transformations using electricity, often avoiding the need for harsh chemical oxidants or reductants. rsc.org An example is the electrochemical synthesis of imidazo[1,2-a]pyridines through an intermolecular C–N bond formation, which proceeds under environmentally benign conditions. rsc.org Furthermore, an electrochemical process has been described for the direct carboxylation of methyl pyridine-2-carboxylate to produce pyridine dicarboxylic acids, demonstrating the potential for tuning reaction selectivity through electrochemical means. wur.nl

Continuous flow chemistry is a transformative technology that is reshaping the synthesis of organic molecules, including those with pyridine structures. nih.govmdpi.comdurham.ac.ukuc.ptchemrxiv.org Flow reactors enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, enhanced safety, and reduced waste generation compared to traditional batch processes. nih.gov This technology is particularly well-suited for handling hazardous reagents and for scaling up reactions in a more sustainable manner. durham.ac.uk

The vapor phase catalytic oxidation of alkyl pyridines offers a cost-effective and environmentally friendly alternative for producing pyridine carboxylic acids on an industrial scale. google.com This process utilizes air as the oxidant and water as the solvent, significantly reducing the environmental impact compared to methods that rely on stoichiometric amounts of chemical oxidizing agents. google.com

The following table summarizes key findings from recent research on sustainable synthesis protocols for pyridine carboxylic acid derivatives.

Methodology Key Features Reactants/Catalysts Products Advantages Reference
Multi-component ReactionUse of a bioproduct as a catalystAldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles, Pyridine-2-carboxylic acid (catalyst)Pyrazolo[3,4-b]quinolinonesHigh yields (84-98%), mild conditions, catalyst recyclability rsc.org
Biotechnological SynthesisEnzymatic conversion of renewable feedstockCatechol (from lignin), ammonia, pseudomonas catechol 2,3-dioxygenasePyridine-2-carboxylic acidUse of renewable resources wur.nl
Electrochemical SynthesisDirect carboxylationMethyl pyridine-2-carboxylate, CO22,4-PDC and 2,5-PDCTunable selectivity, avoids harsh reagents wur.nl
Vapor Phase Catalytic OxidationEcofriendly industrial process5-ethyl-2-methylpyridine, air, water, LiV6O15/ZrSiO4 catalystNicotinic acidCost-effective, low waste generation google.com
Flow ChemistryContinuous synthesisVarious, including reactive gases like CO2Carboxylic acids and other heterocyclesImproved safety, scalability, efficiency durham.ac.uk

While specific green chemistry protocols for the direct synthesis of this compound are not yet widely reported, the innovations in the synthesis of its analogues provide a strong foundation for future development. The principles and techniques described above can likely be adapted to create more sustainable routes to this specific compound, contributing to a greener and more efficient chemical industry.

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position of the pyridine ring is a key site for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which enhances the electrophilicity of the carbonyl carbon.

The carboxylic acid of this compound can be converted into several important derivatives through nucleophilic acyl substitution. masterorganicchemistry.compressbooks.pub This class of reactions involves the replacement of the hydroxyl (-OH) group with another nucleophile. The general order of reactivity for carboxylic acid derivatives is typically acid halides > acid anhydrides > esters > amides. youtube.com

Ester Formation (Esterification): Esters are commonly synthesized by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com For pyridine carboxylic acids, catalysts such as sulfuric acid or lower alkyl sulfonic acids are effective. google.comgoogle.com The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it forms. youtube.com

Amide Formation (Amidation): Amides can be formed by the reaction of this compound with ammonia or primary/secondary amines. catalyticamidation.infovanderbilt.edu Direct reaction requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. A more common laboratory approach involves first converting the carboxylic acid to a more reactive derivative, like an acyl chloride or anhydride, which then readily reacts with the amine. youtube.comvanderbilt.edu

Acyl Halide Formation: Acyl chlorides, being highly reactive intermediates, are prepared by treating the carboxylic acid with specific halogenating agents. chemguide.co.uk Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk The choice of reagent can be influenced by the desired reaction conditions and the ease of product separation, as the byproducts of SOCl₂ (SO₂ and HCl) are gaseous. chemguide.co.uk

Acid Anhydride Formation: Symmetrical anhydrides can be prepared by the dehydration of two carboxylic acid molecules at high temperatures. khanacademy.orgyoutube.com A more controlled method for preparing either symmetrical or mixed anhydrides involves reacting a carboxylate salt with an acyl chloride. youtube.comdocbrown.info Metal salts can also catalyze the dehydration of carboxylic acids to form anhydrides at lower temperatures than direct thermal methods. google.com

Table 1: Reagents for Nucleophilic Acyl Substitution of this compound

Derivative Reagent(s) Typical Conditions Reference(s)
Ester Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄, TsOH) Heat, often with water removal masterorganicchemistry.comgoogle.comgoogle.com
Amide Amine (e.g., RNH₂), Coupling Agent or conversion to Acyl Halide Varies; room temp. to heat catalyticamidation.infovanderbilt.edu
Acyl Chloride Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) Often neat or in an inert solvent chemguide.co.uk
Anhydride Acyl chloride + Carboxylate, or Heat (for symmetrical) Varies youtube.comgoogle.com

The selective reduction of the carboxylic acid group in the presence of the ethenyl group and the pyridine ring presents a synthetic challenge. Strong reducing agents like lithium aluminum hydride would likely reduce the carboxylic acid, but may also affect the other functional groups.

A milder and more chemoselective approach for reducing carboxylic acids in the presence of other reducible functional groups, such as olefins and esters, involves borane (B79455) catalysis. nih.gov Protocols using bench-stable reagents like pinacolborane in the presence of a borane catalyst can selectively reduce the carboxylic acid to the corresponding alcohol at ambient temperatures. nih.gov This selectivity arises from the unique mechanism of "hidden borane catalysis," where small amounts of in-situ generated BH₃ are key to the observed selectivity. nih.gov Another approach could involve the use of pyridine-borane complexes, which have been shown to be effective in various chemoselective reductions. nih.gov

For the pyridine ring itself, reduction to a piperidine (B6355638) or tetrahydropyridine (B1245486) can be achieved using methods like rhodium-catalyzed transfer hydrogenation, typically requiring activation of the pyridine as a pyridinium (B92312) salt. liv.ac.uk An electrochemical Birch-type reduction has also been shown to be highly selective for the pyridine ring, leaving other functional groups intact. rsc.org Therefore, to selectively reduce the carboxylic acid of this compound, borane-based methods would be the most promising approach to avoid reduction of the ethenyl and pyridine moieties.

To circumvent the use of stoichiometric activating agents, which generate significant waste, catalytic methods for direct amidation and esterification have been developed. catalyticamidation.info

Catalytic Amidation: Various catalysts can facilitate the direct formation of an amide from a carboxylic acid and an amine by activating the carboxylic acid in situ. Boronic acids, particularly ortho-iodoarylboronic acids, have emerged as effective catalysts for direct amidation at room temperature. acs.org The proposed mechanism involves the formation of an acylborate intermediate. acs.org Computational studies on boronic acid-catalyzed amidations suggest that the activation may involve the concerted action of two boron atoms through a bridged B-X-B intermediate, which is lower in energy than previously proposed pathways. catalyticamidation.info Other metal-based catalysts, such as those using titanium tetrafluoride (TiF₄), have also been shown to effectively catalyze the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org Pyridine-borane complexes have also been reported as catalysts for this transformation. researchgate.net

Catalytic Esterification: The Fischer esterification is the classic catalytic method, relying on a strong acid like sulfuric acid to protonate the carbonyl oxygen, thereby activating the carboxylic acid toward nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.com The mechanism proceeds through a tetrahedral intermediate, and every step is reversible. youtube.com For pyridine carboxylic acids, the use of alkane sulfonic acids as catalysts in the presence of a water-immiscible solvent to remove water azeotropically has been shown to produce esters in near-theoretical yields. google.com

The acidic proton of the carboxylic acid group can play a crucial role in catalysis. In some multi-component reactions, pyridine-2-carboxylic acid (P2CA) itself has been employed as an efficient and recyclable organocatalyst. nih.govrsc.org It is proposed to act as a Brønsted acid, activating substrates through protonation. For instance, in the synthesis of pyrazolo[3,4-b]quinolinones, the reaction is believed to proceed through a carbocation intermediate generated by the catalytic action of P2CA. nih.gov

Additionally, in certain metal-catalyzed oxidation reactions, pyridine-2-carboxylic acid has been identified as the true active catalyst, formed in situ from the decomposition of more complex pyridyl-containing ligands. rsc.orgresearchgate.net In these systems, the carboxylic acid, in conjunction with the metal ion (e.g., manganese), forms the catalytically active species responsible for the oxidation of substrates like alkenes and alcohols. rsc.orgresearchgate.net

Reactivity of the Ethenyl Group

The ethenyl (vinyl) group at the C-5 position provides a site for reactions typical of alkenes, adding another layer of synthetic versatility to the molecule.

The ethenyl group is susceptible to oxidation. Due to the electron-withdrawing nature of the pyridine ring, the double bond in 2-vinylpyridine (B74390) is reactive towards nucleophilic addition. wikipedia.org However, it can also undergo electrophilic reactions typical of alkenes. acs.org Oxidation of the ethenyl group can lead to various products depending on the reagents and conditions used. For instance, oxidation could potentially yield an epoxide at the double bond or undergo oxidative cleavage.

In manganese-based catalytic systems where pyridine-2-carboxylic acid is the active ligand, the system is used for the oxidation of alkenes, typically with hydrogen peroxide as the terminal oxidant. rsc.orgresearchgate.net This implies that under these specific catalytic conditions, the ethenyl group of this compound would also be a target for oxidation, likely leading to epoxidation or other oxidative transformations. The vinylpyridine moiety itself is known to be reactive and can participate in polymerization, often requiring stabilization. noaa.gov This reactivity underscores its potential to undergo various addition and oxidation reactions.

Electrophilic and Nucleophilic Addition Reactions

The ethenyl group of this compound is susceptible to addition reactions. dalalinstitute.com

Electrophilic Addition: The carbon-carbon double bond of the ethenyl group is electron-rich, making it a target for electrophiles. dalalinstitute.com In an acidic medium, the pyridine nitrogen is protonated, which enhances the electron-withdrawing nature of the pyridine ring. This deactivates the ethenyl group towards electrophilic attack to some extent. However, reactions with strong electrophiles can still proceed. The general mechanism involves the initial attack of the electrophile on the π-bond of the ethenyl group to form a carbocation intermediate. This is followed by the rapid attack of a nucleophile to yield the final addition product. dalalinstitute.com

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition to the ethenyl group can occur if the pyridine ring is quaternized or complexed with a metal, which significantly increases its electron-withdrawing capacity. wikipedia.org In such cases, the ethenyl group becomes sufficiently electron-poor to be attacked by nucleophiles. wikipedia.org The reaction proceeds through the formation of a carbanionic intermediate, which is then protonated or reacts with an electrophile to give the final product. dalalinstitute.com

Polymerization Reactivity and Pathways

The ethenyl group of this compound allows it to act as a monomer in polymerization reactions. The reactivity in polymerization is influenced by the electronic nature of the pyridine ring. While specific studies on the polymerization of this compound are not extensively documented, related vinylpyridines are known to undergo polymerization through various mechanisms, including free-radical, anionic, and cationic pathways.

The polymerization of similar monomers, such as 5,6-dihydroxyindole-2-carboxylic acid to melanin, has been shown to be a complex, enzyme-catalyzed process involving superoxide-dependent reactions. nih.gov This suggests that the polymerization of this compound could also be influenced by the presence of catalysts and the reaction conditions.

Pyridine Ring Reactivity

The pyridine ring in this compound has a distinct reactivity profile due to the presence of the electronegative nitrogen atom and the attached functional groups. imperial.ac.uk

Electrophilic and Nucleophilic Substitution Processes

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. gcwgandhinagar.comuoanbar.edu.iq This deactivation is further enhanced by the carboxylic acid group, which is also an electron-withdrawing group. In acidic conditions, the protonation of the pyridine nitrogen forms a pyridinium ion, which is even more resistant to electrophilic attack. gcwgandhinagar.com Electrophilic substitution, if it occurs, is expected to proceed at the positions meta to the nitrogen atom (C-3 and C-5), as these are the least deactivated positions. scribd.com

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para (C-2, C-4, and C-6) to the nitrogen atom. imperial.ac.ukuoanbar.edu.iq The presence of the carboxylic acid group at the C-2 position further activates the ring for nucleophilic substitution. However, the carboxylic acid itself can be a target for nucleophiles. bham.ac.uk Nucleophilic substitution reactions on the pyridine ring of this compound would likely involve the displacement of a suitable leaving group, if present, or direct addition-elimination mechanisms. nih.gov

Acid-Base Interactions and Salt Formation Mechanisms

This compound is an amphoteric molecule, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group.

Basicity: The lone pair of electrons on the sp2-hybridized nitrogen atom imparts basic properties to the pyridine ring, allowing it to react with acids to form pyridinium salts. gcwgandhinagar.com

Acidity: The carboxylic acid group is acidic and can donate a proton to a base to form a carboxylate salt. pipzine-chem.com For instance, in a reaction with a base like sodium hydroxide, the acidic proton of the carboxyl group is neutralized to form water and the corresponding sodium carboxylate salt. pipzine-chem.com

The molecule can also form intramolecular hydrogen bonds between the carboxylic acid proton and the pyridine nitrogen, as well as intermolecular hydrogen bonds, which can influence its physical and chemical properties. mdpi.com

Insights from Detailed Mechanistic Studies and Reaction Kinetics

Detailed mechanistic and kinetic studies on this compound itself are limited in publicly available literature. However, insights can be drawn from studies of related compounds. For instance, kinetic studies on the reaction of carboxylic acids with other reagents have shown that the reaction rates can be highly dependent on the solvent, with hydrogen-bond-accepting solvents often retarding the reaction by deactivating the carboxylic acid. columbia.edu

Mechanistic studies on quinoline-2-carboxylic acid derivatives have provided insights into their biological activity and mechanisms of action, which are often related to their ability to interact with biological targets through various non-covalent interactions. mdpi.commdpi.com Similar interactions are expected to play a crucial role in the chemical and biological activity of this compound.

Table of Reaction Susceptibility

Functional GroupReaction TypeSusceptibilityNotes
Ethenyl GroupElectrophilic AdditionModerateDeactivated by the electron-withdrawing pyridine ring, especially when protonated.
Ethenyl GroupNucleophilic AdditionLowCan be enhanced by quaternization of the pyridine nitrogen.
Ethenyl GroupPolymerizationHighCan act as a monomer via free-radical, anionic, or cationic pathways.
Pyridine RingElectrophilic SubstitutionVery LowDeactivated by the nitrogen atom and the carboxylic acid group.
Pyridine RingNucleophilic SubstitutionHighActivated by the electron-deficient nature of the ring, particularly at C-2 and C-6.
Carboxylic AcidDeprotonation (Acidity)HighReadily forms carboxylate salts with bases.
Pyridine NitrogenProtonation (Basicity)HighReadily forms pyridinium salts with acids.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of 5-Ethenylpyridine-2-carboxylic acid is expected to show distinct signals for the protons on the pyridine (B92270) ring, the ethenyl (vinyl) group, and the carboxylic acid. The aromatic protons on the pyridine ring would typically appear in the downfield region (δ 7.0-9.0 ppm). chemicalbook.comchemicalbook.com The vinyl group protons would present as a characteristic set of signals, including a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal protons, due to geminal and cis/trans couplings. chemicalbook.com The acidic proton of the carboxyl group is expected to appear as a broad singlet at a very downfield chemical shift, often above δ 12 ppm. chemicalbook.comrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the carboxylic acid is anticipated to have a chemical shift in the range of 165-185 ppm. rsc.org The sp² hybridized carbons of the pyridine ring and the vinyl group would appear in the δ 110-150 ppm region. researchgate.net The specific shifts would be influenced by the positions of the nitrogen atom and the substituents.

2D NMR Spectroscopy: Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the assignments made in the 1D spectra. A COSY spectrum would show correlations between coupled protons, for instance, between adjacent protons on the pyridine ring and within the vinyl group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule.

Expected ¹H and ¹³C NMR Chemical Shift Ranges

Atom TypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)> 12 (broad singlet)165 - 185
Pyridine Ring Protons7.0 - 9.0120 - 150
Ethenyl (Vinyl) Group Protons5.0 - 7.0110 - 140

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula of this compound is C₈H₇NO₂, corresponding to a monoisotopic mass of approximately 149.05 Da. epa.gov

Under electron ionization (EI), the molecular ion (M⁺˙) would be observed. Key fragmentation pathways for pyridine carboxylic acids typically involve the loss of the carboxyl group. nist.govnist.gov Expected fragmentation patterns for this compound would include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of a carboxyl radical (•COOH): [M - 45]⁺, leading to a 5-ethenylpyridine radical cation.

Loss of carbon dioxide (CO₂): [M - 44]⁺˙ following a rearrangement.

The presence of the vinyl group might also lead to characteristic fragmentation pathways.

Predicted Key Mass Spectrometry Fragments

m/z Value (Predicted)Identity of Fragment
149[M]⁺˙ (Molecular Ion)
132[M - OH]⁺
104[M - COOH]⁺

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. It is an excellent tool for identifying the functional groups present. researchgate.net The IR spectrum of this compound would show characteristic absorption bands for the O-H, C=O, C=C, and C=N bonds.

Expected Characteristic IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (O-H)Stretch2500-3300Broad
Carbonyl (C=O)Stretch1690-1760Strong
Aromatic/Vinyl (C=C)Stretch1600-1680Medium-Weak
Pyridine Ring (C=N)Stretch1550-1610Medium
Carboxylic Acid (C-O)Stretch1210-1320Strong
Vinyl C-HOut-of-plane bend910-990Strong

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. researchgate.netchemicalbook.com The C=O stretching frequency provides information about the electronic environment of the carboxyl group. researchgate.netchemicalbook.com The C=C and C=N stretching vibrations confirm the presence of the vinyl group and the pyridine ring. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. This compound, with its conjugated system extending over the pyridine ring, the vinyl group, and the carbonyl group, is expected to show characteristic absorptions in the UV region. These absorptions are typically due to π → π* and n → π* transitions. The extended conjugation is likely to result in absorption maxima at longer wavelengths compared to non-conjugated pyridine or carboxylic acid derivatives. researchgate.net The exact position and intensity of the absorption bands (λmax) would be sensitive to the solvent polarity.

X-ray Diffraction Techniques for Solid-State Structural Analysis (e.g., Single Crystal X-ray Diffraction, Powder X-ray Diffraction)

X-ray diffraction techniques are indispensable for determining the arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous three-dimensional model of the molecule. It would reveal precise bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and the pyridine nitrogen, that dictate the crystal packing.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze microcrystalline powders. It provides a characteristic "fingerprint" for a specific crystalline phase of a compound. This technique is crucial for identifying polymorphs (different crystal structures of the same compound), which can have different physical properties. The PXRD pattern could be used for quality control and to study the phase purity of bulk samples of this compound.

Hyphenated Analytical Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS/MS))

Hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectrometry. Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective method for analyzing complex mixtures. For this compound, an LC-MS method could be developed to separate it from impurities or metabolites. The mass spectrometer would provide confirmation of the molecular weight of the eluted peak. Tandem mass spectrometry (LC-MS/MS) could be used for even greater selectivity and for structural elucidation by analyzing the fragmentation of a selected parent ion, which is particularly useful for quantitative analysis in complex matrices.

Solid-State NMR for Surface Chemistry and Coordination Mode Determination

While solution-state NMR provides information on molecules tumbling freely in a solvent, solid-state NMR (ssNMR) yields data on molecules in their solid, crystalline, or amorphous forms. For this compound, ¹³C and ¹⁵N ssNMR could provide valuable insights. For example, it could distinguish between different polymorphs by detecting subtle differences in chemical shifts caused by different crystal packing environments. Furthermore, if the compound were to be used in coordination chemistry or adsorbed onto a surface, ssNMR could help determine the coordination mode by analyzing how the chemical shifts of the nitrogen and carboxyl carbon nuclei change upon binding to a metal center or surface.

Computational Chemistry and Theoretical Investigations of 5 Ethenylpyridine 2 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reaction Pathway Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and energetics of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, stability, and the course of chemical reactions. These methods are computationally more efficient than traditional ab initio approaches, allowing for the study of larger and more complex systems. nih.gov

For 5-Ethenylpyridine-2-carboxylic acid, DFT calculations would begin with a geometry optimization to find the lowest energy conformation of the molecule. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. The stability of different conformers, for instance, those arising from the rotation of the carboxylic acid group relative to the pyridine (B92270) ring, can be compared based on their calculated total energies.

Furthermore, DFT is instrumental in predicting reaction pathways. By mapping the potential energy surface, researchers can identify transition states and calculate activation barriers, providing a quantitative understanding of reaction kinetics. For example, DFT could be used to model the dimerization of this compound or its participation in coordination chemistry.

A critical aspect of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov In studies of similar heterocyclic carboxylic acids, these parameters are routinely calculated to understand their electronic behavior. nih.govmdpi.com

Table 1: Illustrative DFT-Calculated Geometrical and Electronic Parameters for a Related Heterocyclic System (Note: Data below is representative of typical DFT outputs for analogous molecules, not specific to this compound.)

ParameterDescriptionTypical Value (Example from literature on related compounds)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.5 to -5.5 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -1.0 eV
Energy Gap (ΔE)Difference between LUMO and HOMO energies4.0 to 5.0 eV
Dipole MomentMeasure of molecular polarity2.0 to 4.0 Debye

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful lens to view the dynamic nature of molecules, providing insights that are inaccessible through static quantum chemical calculations. chemrxiv.org MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, making them ideal for exploring conformational flexibility and intermolecular interactions in condensed phases. nih.govprinceton.edu

For this compound, MD simulations can be employed to study its conformational landscape. By simulating the molecule in a solvent, such as water, one can observe the rotational dynamics of the ethenyl and carboxylic acid groups. This analysis reveals the most populated conformational states and the energy barriers between them, which are crucial for understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors or solvent shells.

MD is also essential for studying intermolecular interactions directly. Simulations of multiple this compound molecules can elucidate how they self-assemble through hydrogen bonding or π–π stacking. mdpi.com The resulting trajectories can be analyzed to calculate radial distribution functions, which show the probability of finding one molecule at a certain distance from another, providing clear evidence of structured arrangements like dimerization. princeton.edu

Table 2: Typical Information Derived from MD Simulations

Analysis TypeInformation ObtainedRelevance to this compound
Conformational AnalysisIdentification of stable and metastable conformers; rotational energy barriers.Understanding the molecule's flexibility and predominant shapes in solution.
Radial Distribution Function (RDF)Probabilistic distribution of distances between specific atom pairs (e.g., O-H---N).Characterizing hydrogen bonding patterns and solvent structure.
Hydrogen Bond AnalysisAverage number and lifetime of hydrogen bonds.Quantifying the strength and dynamics of self-association or solvent interactions.

Prediction of Spectroscopic Parameters and Reactivity Descriptors

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations can compute vibrational frequencies corresponding to its infrared (IR) and Raman spectra. nih.govnih.gov This allows for the assignment of specific spectral bands to the vibrations of functional groups, such as the C=O stretch of the carboxylic acid, the C=C stretch of the ethenyl group, and various pyridine ring modes.

Beyond spectroscopy, DFT provides a suite of reactivity descriptors that quantify a molecule's chemical behavior based on its electronic structure. nih.gov These descriptors are derived from the conceptual framework of DFT and provide a more nuanced view of reactivity than FMO analysis alone.

Key reactivity descriptors include:

Ionization Potential (I) and Electron Affinity (A) : Calculated as I ≈ -EHOMO and A ≈ -ELUMO.

Chemical Hardness (η) : A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating how easily the electron cloud can be polarized. nih.gov

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

These descriptors are invaluable for comparing the reactivity of this compound with its analogues or derivatives. nih.gov

Table 3: Illustrative Reactivity Descriptors for a Related Pyridine Derivative (Note: Values are representative and sourced from literature on analogous compounds.)

DescriptorFormulaTypical Calculated Value (eV)
Ionization Potential (I)-EHOMO~6.0 eV
Electron Affinity (A)-ELUMO~1.5 eV
Chemical Hardness (η)(I - A) / 2~2.25 eV
Electrophilicity Index (ω)(I + A)² / (8 * η)~3.1 eV

In Silico Design and Screening of Analogues and Derivatives

In silico (computational) methods are a cornerstone of modern drug discovery and materials science, enabling the rapid design and evaluation of novel molecules before their synthesis. mit.edu For this compound, this approach can be used to systematically explore how structural modifications affect its physicochemical properties.

The process involves creating a virtual library of analogues. Derivatives could be generated by:

Modifying the ethenyl group : e.g., converting it to an ethynyl (B1212043), ethyl, or other functional group.

Substituting the pyridine ring : Adding substituents like methyl, amino, or halogen groups at other positions.

Altering the carboxylic acid : Esterifying or converting it to an amide.

Each analogue in this virtual library can then be subjected to high-throughput computational screening. DFT calculations can quickly predict key properties for each molecule, such as electronic parameters (HOMO/LUMO), reactivity descriptors, and polarity. mit.edu These calculated properties serve as filters to identify candidates with a desired profile—for instance, enhanced reactivity, greater stability, or specific electronic characteristics for applications in materials science. This computational pre-screening significantly reduces the experimental effort required by focusing synthetic work on the most promising candidates.

Theoretical Studies on Non-Covalent Interactions (e.g., Hydrogen Bonding, π–π Stacking)

Non-covalent interactions are the driving forces behind molecular recognition, self-assembly, and the structure of condensed-phase materials. nih.gov For this compound, the most significant non-covalent interactions are expected to be hydrogen bonding and π–π stacking.

Hydrogen Bonding : The carboxylic acid group is a potent hydrogen bond donor (-OH) and acceptor (C=O), while the pyridine nitrogen is an acceptor. This allows for the formation of strong, directional intermolecular hydrogen bonds. Theoretical studies on similar pyridine carboxylic acids have shown they often form stable dimeric structures in the solid state, where two molecules are linked by a pair of O-H···N or O-H···O hydrogen bonds. nih.govresearchgate.net

π–π Stacking : The aromatic pyridine ring can interact favorably with the ring of an adjacent molecule through π–π stacking. These interactions, while weaker than hydrogen bonds, are crucial for the stabilization of crystal structures and can influence the electronic properties of molecular aggregates. cambridgemedchemconsulting.com

Advanced computational methods are used to analyze and quantify these interactions. The Quantum Theory of Atoms in Molecules (QTAIM) can identify and characterize chemical bonds, including weak non-covalent contacts, by analyzing the topology of the electron density. mdpi.com Symmetry-Adapted Perturbation Theory (SAPT) is another powerful technique that decomposes the total interaction energy between two molecules into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion (van der Waals forces). mdpi.com This decomposition provides deep insight into the nature of the forces holding the molecules together.

Table 4: Illustrative SAPT Interaction Energy Decomposition for a Dimer of a Related Carboxylic Acid (kcal/mol) (Note: Data is representative of typical SAPT results for such systems.)

Interaction Energy ComponentDescriptionTypical Contribution (kcal/mol)
Electrostatics (Eelst)Attraction/repulsion between static charge distributions.-10.0 to -15.0
Exchange (Eexch)Short-range Pauli repulsion.+12.0 to +18.0
Induction (Eind)Attraction from charge cloud polarization.-3.0 to -5.0
Dispersion (Edisp)Attraction from correlated electron fluctuations.-5.0 to -8.0
Total Interaction EnergySum of all components.-6.0 to -10.0

Advanced Applications and Emerging Research Directions for 5 Ethenylpyridine 2 Carboxylic Acid

Coordination Chemistry and Ligand Development

The pyridine-2-carboxylic acid scaffold is a classic and powerful ligand in coordination chemistry. The presence of a nitrogen atom and a carboxylic acid group in ortho positions allows it to act as a potent bidentate chelator, forming stable five-membered rings with a wide array of metal ions.

Synthesis and Characterization of Metal Complexes

While specific literature on the synthesis of metal complexes using 5-ethenylpyridine-2-carboxylic acid is not widespread, the procedures are expected to follow well-established protocols for analogous pyridine-carboxylate ligands. Typically, the synthesis involves the reaction of the deprotonated ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in a solvent such as water, ethanol (B145695), or dimethylformamide (DMF). The reaction mixture is often heated under reflux to facilitate complex formation, followed by crystallization through slow evaporation or cooling. polimi.it

The characterization of these resulting metal complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and properties:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate group to the metal center, evidenced by a shift in the characteristic C=O stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the ligand within the complex and provide insights into the coordination environment.

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, particularly the d-d transitions for transition metal complexes.

Elemental Analysis: To determine the empirical formula of the complex and confirm the metal-to-ligand ratio. ajol.info

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complex and identify the loss of coordinated or solvated water molecules. ajol.info

Design Principles for Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound is an ideal candidate for constructing coordination polymers and MOFs due to its defined coordination vector and the presence of a secondary functional group. The pyridine-2-carboxylate portion acts as the primary linker, connecting metal ions or clusters into one-, two-, or three-dimensional networks. The ethenyl group, pointing away from the coordination site, can be exploited for post-synthetic modification, allowing for the covalent grafting of other molecules onto the framework after its initial synthesis.

The design of these materials is governed by several factors, including the choice of metal ion, which dictates the preferred coordination geometry (e.g., octahedral, tetrahedral), and the reaction conditions (solvents, temperature), which can influence the final topology. polimi.it For instance, studies on analogous ditopic carboxylate ligands have shown that the flexibility and length of linker groups can determine whether the final structure is a 1D coordination polymer or a discrete metallomacrocycle. rsc.org The use of a rigid aromatic linker like this compound would be expected to favor the formation of extended, porous frameworks. Coordination polymers constructed from similar aminopyridine-2-carboxylate ligands have demonstrated variable dimensionalities based on the metal ion used. nih.gov

Table 1: Design Principles for MOFs and Coordination Polymers
Design PrincipleRole of this compoundExpected OutcomeReference Example
Node Geometry The pyridine-2-carboxylate moiety binds to metal ions (nodes).The coordination number and geometry of the metal ion (e.g., Cu(II), Zn(II)) will define the overall network topology.Coordination polymers of Cu(II) with isoquinoline-5-carboxylate show 2D metal-ligand connectivity with octahedral Cu(II) centers. polimi.it
Linker Rigidity The pyridine (B92270) ring provides a rigid, directional linker.Promotes the formation of stable, porous frameworks rather than collapsing into non-porous structures.Frameworks built with rigid polycarboxylate linkers demonstrate predictable topologies. rsc.org
Post-Synthetic Modification (PSM) The pendant ethenyl (vinyl) group serves as a reactive handle.Allows for the introduction of new functionalities into the MOF after its synthesis, for example, via click chemistry or polymerization.This is a general strategy in MOF chemistry to enhance properties like gas sorption or catalysis.
Linker Length/Flexibility As a relatively short and rigid linker, it influences the final architecture.Shorter linkers tend to form 1D polymers, while longer, more flexible linkers can form metallomacrocycles. rsc.orgStudies with di(2-pyridylmethyl)amine carboxylate ligands show a direct correlation between alkyl chain length and the resulting structure. rsc.org

Exploration of Catalytic Activities of Metal-Coordinated Systems

Metal complexes and MOFs derived from pyridine-based ligands are frequently explored for their catalytic properties. The catalytic activity typically originates from the Lewis acidic metal centers, while the organic ligand modulates this activity by influencing the electronic environment and steric accessibility of the active site.

Complexes of this compound could be investigated for a range of catalytic transformations. For example, coordination polymers based on tetracarboxylate linkers and Cu(II) or Mn(II) have been shown to be effective catalysts for the cyanosilylation of benzaldehydes. mdpi.com Similarly, palladium complexes with substituted pyridine ligands are active in cross-coupling reactions, with ligand basicity being a key factor in catalytic efficiency. nih.gov The pyridine nitrogen in this compound can coordinate to a metal catalyst, enabling C-H activation and functionalization at other positions on the ring or on a separate substrate. beilstein-journals.org Furthermore, the ligand itself, as a derivative of pyridine-2-carboxylic acid, can act as an organocatalyst for multi-component reactions. rsc.org

Chelation Abilities of Pyridine-2-carboxylic Acid Derivatives

The defining feature of the pyridine-2-carboxylic acid moiety is its exceptional ability to chelate metal ions. The nitrogen atom and the deprotonated carboxylate group form a highly stable five-membered chelate ring upon coordination to a metal ion. This bidentate binding mode significantly enhances the stability of the resulting metal complex compared to monodentate ligands, an effect known as the "chelate effect."

Pyridine-2,6-dicarboxylic acid (dipicolinic acid), a close structural relative, is renowned for its strong binding to a variety of metal ions, including transition metals and lanthanides, forming complexes with interesting photoluminescent and magnetic properties. ajol.info This strong chelation is fundamental to its role in forming stable coordination compounds. The chelation of this compound is expected to be similarly robust, making it an effective ligand for sequestering metal ions and forming the stable nodes required for building robust coordination polymers and MOFs.

Materials Science Applications

In materials science, the focus shifts to the ethenyl group, which provides a pathway to novel polymeric materials where the metal-binding pyridine-2-carboxylic acid unit is a pendant functional group.

Polymerization Strategies for Functional Polymeric Materials

The ethenyl group of this compound allows it to act as a vinyl monomer, enabling the synthesis of functional polymers through various polymerization techniques. The resulting polymers would feature a poly-alkane backbone with pendant pyridine-2-carboxylic acid groups, creating a macromolecular structure capable of binding metal ions.

Potential polymerization strategies include:

Free Radical Polymerization: A straightforward method using initiators like AIBN or benzoyl peroxide. While simple, this method offers limited control over molecular weight and polydispersity.

Controlled Radical Polymerization (e.g., RAFT, ATRP): These techniques would allow for the synthesis of well-defined polymers with controlled molecular weights, narrow distributions, and complex architectures (e.g., block copolymers). The polymerization of analogous monomers like 2-isopropenyl-2-oxazoline (B30960) has been achieved with good control using ATRP. mdpi.com

Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP): This method has been successfully used for the controlled polymerization of 2-vinylpyridine (B74390), producing polymers with very low polydispersity. nih.gov

Such polymers could be used as ion-exchange resins, coatings with metal-uptake capabilities, or as polymeric supports for metal catalysts. researchgate.net For example, a polymer functionalized with these chelating units could be used to create fiber-based webs that support catalytically active metal hydroxides for applications in decontamination. researchgate.net

Table 2: Polymerization Strategies for this compound
Polymerization MethodDescriptionAdvantagesReference Analogy
Free Radical Polymerization Initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN) to form radicals that add to the vinyl group.Simple, robust, and compatible with a wide range of conditions.Standard method for many vinyl monomers.
Atom Transfer Radical Polymerization (ATRP) A controlled/living radical polymerization using a transition metal catalyst (e.g., Cu-based) to reversibly activate and deactivate the growing polymer chain.Excellent control over molecular weight, low polydispersity (Đ), and ability to create block copolymers.Successfully used for 2-isopropenyl-2-oxazoline, a monomer with both a double bond and a heterocyclic ring. mdpi.com
Reversible Addition-Fragmentation Chain-Transfer (RAFT) A controlled polymerization technique that uses a chain transfer agent (RAFT agent) to mediate the polymerization, allowing for controlled growth.Tolerant of a wide variety of functional groups and solvents; provides good control over polymer architecture.General method for producing well-defined functional polymers.
Rare-Earth Metal-Mediated Group Transfer Polymerization (REM-GTP) A living polymerization technique often initiated by rare-earth metal complexes (e.g., Yttrium-based).Can produce polymers with very narrow molecular weight distributions (Đ < 1.10) and linear growth kinetics.Demonstrated to be highly effective for the polymerization of 2-vinylpyridine. nih.gov
Controlled Radical Polymerization (e.g., ATRP, RAFT) of Ethenylpyridine Monomers

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer precise control over polymer architecture, including molecular weight, polydispersity, and end-group functionality. sigmaaldrich.com These methods are particularly well-suited for the polymerization of functional monomers like ethenylpyridine derivatives.

Atom Transfer Radical Polymerization (ATRP) has been successfully employed for the polymerization of vinylpyridine monomers. For instance, the ATRP of 4-vinylpyridine (B31050) (4VP) has been achieved in aqueous media. acs.org The success of ATRP with basic and nucleophilic monomers like 4VP relies on the use of a chloride-containing initiating/catalytic system to ensure good control over the polymerization and to obtain polymers with a narrow molecular weight distribution. acs.org The use of a copper(I) chloride complex with ligands such as N,N,N',N'',N''',N'''-hexamethyltriethylenetetramine or tris(2-pyridylmethyl)amine (B178826) (TPMA) has proven effective. acs.org The addition of a sufficient initial concentration of the deactivating copper(II) chloride complex is also crucial for improving polymerization control in protic solvents. acs.org New acrylate (B77674) and methacrylate (B99206) monomers with pendant pyridine groups have also been synthesized and successfully polymerized using ATRP, yielding polymers with desirable characteristics like good solubility and low glass-transition temperatures. researchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique applicable to a wide range of monomers. sigmaaldrich.comyoutube.com RAFT polymerization utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization in a controlled manner. youtube.comacs.org The choice of the RAFT agent, particularly the Z and R groups, is critical for a successful polymerization and depends on the reactivity of the monomer. acs.orgmdpi.com This technique is scalable and can be implemented as a simple modification of conventional free-radical polymerization. acs.org RAFT has been used to synthesize a variety of polymers, including those from vinyl esters, and is particularly advantageous for creating low molecular weight polymers with controlled characteristics. acs.orgmdpi.com

The application of these controlled polymerization techniques to this compound allows for the synthesis of well-defined polymers with tailored properties, paving the way for their use in advanced materials.

Incorporation into Block Copolymers and Hybrid Materials

The ability to polymerize this compound in a controlled manner facilitates its incorporation into more complex macromolecular architectures such as block copolymers and hybrid materials.

Block copolymers containing poly(vinylpyridine) segments can be synthesized using CRP techniques. These materials are valuable for a range of applications, including as thermoplastic elastomers, emulsifying agents, and membranes. For example, tandem living insertion and controlled radical polymerization methods have been developed to create polyolefin-polyvinyl block copolymers. nih.gov This involves the functionalization of polyolefins to create macroinitiators for subsequent controlled radical polymerization of vinyl monomers. nih.gov

Hybrid materials can be formed by combining polymers of ethenylpyridine derivatives with inorganic components. For example, polymers containing pyridine moieties can be used to complex with metals. researchgate.net This opens up possibilities for creating functional hybrid materials with applications in catalysis, sensing, and electronics.

Development of Advanced Functional Materials with Tunable Properties (e.g., optoelectronic, acidochromic, conductive)

The pyridine and carboxylic acid functionalities of this compound impart unique properties to its polymers, which can be tuned for various advanced applications.

Optoelectronic Properties: Pyridine-based polymers are of significant interest for their optoelectronic properties. The orientation of the pyridyl group within the polymer backbone can significantly impact these properties. rsc.org For instance, in certain diketopyrrolopyrrole-based π-conjugated polymers, the orientation of the nitrogen atom influences intermolecular aggregation, leading to changes in absorption spectra and charge carrier mobility. rsc.org Theoretical studies on pyridine-containing oligomers have also shown that their structural and optoelectronic properties are influenced by factors like chain length and conformation. researchgate.netrsc.org The presence of the nitrogen heteroatom in the conjugated backbone of pyridine-based polymers can affect their electronic structure and photophysical properties. aip.org

Acidochromic Properties: Materials that change color in response to changes in acidity are known as acidochromic. Polymers containing pyridine moieties can exhibit acidochromism due to the protonation of the nitrogen atom. mdpi.com This property can be exploited for the development of sensors. For example, spiropyran-doped polymer fibers can undergo a colorimetric transition in the presence of acid vapors. rsc.org The protonation of the pyridine nitrogen in a D-π-A structured fluorescent probe can induce an intramolecular charge transfer (ICT) effect, leading to a change in fluorescence. mdpi.com

Conductive Properties: Conjugated polymers can exhibit electrical conductivity, a property that can be modulated through a process called doping. researchgate.net Doping involves the oxidation or reduction of the polymer backbone, which introduces charge carriers. researchgate.net The incorporation of functional groups like carboxylic acids can enhance the processability and solubility of conductive polymers. mdpi.com For instance, carboxy-endcapped polypyrrole, created by modifying a polypyrrole surface with pyrrole-α-carboxylic acid, provides a bioactive and conductive surface. nih.govresearchgate.net This demonstrates the potential of incorporating carboxylic acid functionalities into conductive polymer systems.

Surface Modification and Nanoparticle Functionalization Strategies

The reactive nature of the pyridine and carboxylic acid groups in this compound and its polymers makes them suitable for surface modification and nanoparticle functionalization.

Polymers generated by controlled radical polymerization are widely used for surface modification to tailor properties like hydrophilicity and adhesion. sigmaaldrich.com Carboxylic acid groups on a surface can be used to covalently graft biomolecules, as demonstrated with carboxy-endcapped polypyrrole where the RGD peptide was attached to promote cell adhesion. nih.govresearchgate.net This approach provides a stable and bioactive surface while preserving the bulk properties of the material. nih.gov

In the realm of nanoparticles, surface functionalization is crucial for their application in chemical sensing and therapeutics. nih.gov While thiol derivatives are commonly used for functionalizing gold nanoparticles, alkyne derivatives have emerged as a robust alternative, offering advantages in terms of preparation, stability, and conjugation efficiency. nih.gov The principles of surface modification can be extended to utilize the functionalities of this compound for tethering these polymers to nanoparticle surfaces, thereby creating functional nanocomposites.

Adsorption and Separation Material Applications

The presence of both a nitrogen-containing heterocycle and a carboxylic acid group in this compound suggests its potential utility in the development of materials for adsorption and separation. Coordination polymers constructed from ligands containing similar functionalities, such as aminopyridine-2-carboxylate, have been synthesized and characterized. nih.gov These materials can exhibit porous structures, making them candidates for applications in gas storage and separation.

Supramolecular Chemistry and Crystal Engineering

The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, is central to its use in supramolecular chemistry and crystal engineering.

Fabrication of Organic Networks via Hydrogen Bonding and π–π Interactions

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. researchgate.net This donor-acceptor pair can lead to the formation of robust supramolecular synthons. publish.csiro.au The interaction between carboxylic acids and pyridines can result in either co-crystals, where the components remain neutral, or molecular salts, where proton transfer occurs. rsc.org The outcome is often predictable based on the difference in pKa values (ΔpKa rule). rsc.org The formation of these hydrogen-bonded networks significantly influences the physical properties of the resulting materials. publish.csiro.au In more complex systems with multiple functional groups, a hierarchy of intermolecular interactions determines the final supramolecular architecture. publish.csiro.aumdpi.com The presence of intramolecular hydrogen bonds can also influence the conformation and properties of molecules containing pyridine moieties. rsc.org

π–π Interactions: The aromatic pyridine ring can participate in π–π stacking interactions, which are another important driving force in the assembly of supramolecular structures. researchgate.net These interactions, along with hydrogen bonds, contribute to the formation of extended networks in the solid state. The interplay between hydrogen bonding and π–π interactions is crucial in the design of coordination polymers and other molecular solids. mdpi.com Furthermore, cation-π interactions, which are attractive noncovalent forces between a cation and a π system, can also play a significant role in controlling the structure and reactivity in various chemical systems. nih.govacs.org

Design and Characterization of Co-crystals and Supramolecular Assemblies

The strategic design of co-crystals and supramolecular assemblies represents a burgeoning field in crystal engineering, with significant implications for the pharmaceutical and materials sciences. Co-crystals, which are structurally homogeneous crystalline compounds containing two or more neutral building blocks in a defined stoichiometric ratio, can exhibit modified physicochemical properties compared to their individual components. mdpi.com The formation of these multicomponent structures is driven by noncovalent interactions, such as hydrogen bonding, π–π stacking, and van der Waals forces. mdpi.commdpi.com

In the context of pyridine derivatives, the carboxylic acid–pyridine supramolecular synthon is a particularly robust and reliable motif for the generation of co-crystals. rsc.org An analysis of the Cambridge Structural Database indicates a high propensity for the formation of 2-aminopyridine-carboxylic acid supramolecular heterosynthons. ul.ie This robust interaction is foundational in the design of new crystalline materials with tailored properties.

While specific studies on this compound co-crystals are not extensively detailed in the provided search results, the principles of co-crystal design using dicarboxylic acids and pyridine derivatives are well-established. mdpi.com For instance, co-crystals of various dicarboxylic acids with cyanopyridine moieties have been synthesized and characterized, demonstrating the predictability of supramolecular synthons. mdpi.com The reliability of the carboxylic acid⋯pyridine synthon has been explored in co-crystals involving naproxen (B1676952) and mefenamic acid, highlighting its exceptional consistency. rsc.org These studies provide a strong basis for the potential of this compound to form novel co-crystals with a range of co-formers, potentially altering its solubility, stability, and other key characteristics. The ethenyl group on the pyridine ring could also participate in specific intermolecular interactions, further influencing the resulting crystal packing and properties.

Interactive Table: Examples of Co-crystal Systems with Pyridine and Carboxylic Acid Moieties

API/Co-former 1API/Co-former 2Key Supramolecular SynthonReference
NaproxenBipyridine derivativesCarboxylic acid⋯pyridine rsc.org
Mefenamic AcidBipyridine derivativesCarboxylic acid⋯pyridine rsc.org
Dicarboxylic AcidsCyanopyridinesCarboxylic acid⋯pyridine, Nitrile-nitrile interactions mdpi.com
MeloxicamAspirinCarboxylic acid dimer, Ester-like interactions csmres.co.uk
Isoniazid4-Aminosalicylic acidCarboxylic acid/nitrogen-based dimers csmres.co.uk

Role as Versatile Synthetic Building Blocks and Intermediates in Organic Synthesis

This compound serves as a valuable and versatile building block in organic synthesis, offering multiple reactive sites for the construction of more complex molecular architectures. enamine.net Its structure, featuring a carboxylic acid group, a pyridine ring, and an ethenyl (vinyl) substituent, allows for a diverse range of chemical transformations.

The pyridine-2-carboxylic acid moiety itself is a recognized catalyst for various organic reactions. For example, pyridine-2-carboxylic acid has been effectively used as a catalyst for the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org This catalytic activity, coupled with the potential for the ethenyl group to participate in polymerization or other addition reactions, underscores the synthetic utility of this compound.

Precursors for Complex Heterocyclic Systems and Biologically Inspired Scaffolds

The inherent structure of this compound makes it an ideal precursor for the synthesis of complex heterocyclic systems. The pyridine ring is a common motif in pharmaceuticals and other biologically active compounds. nih.gov The carboxylic acid group can be readily converted into other functional groups, such as amides or esters, facilitating the construction of larger, more intricate molecules.

For instance, the synthesis of polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones has been achieved through multi-component reactions involving precursors that share structural similarities with this compound. nih.gov The vinyl group offers a handle for further functionalization or for creating polymeric structures. The synthesis of various ring-fused benzimidazoles and imidazobenzimidazoles, which are significant for their biological activities, often involves the cyclization of precursors containing carboxylic acid functionalities. mdpi.com The strategic use of such building blocks allows for the creation of diverse and complex molecular scaffolds that can be explored for their potential biological applications.

Utility in the Creation of Chemical Libraries

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. Carboxylic acids are a major class of building blocks used in the synthesis of these libraries, primarily due to the facility of amide bond formation. enamine.net Companies like Enamine offer extensive collections of carboxylic acids, including many pyridine-based structures, for this purpose. enamine.net

This compound, with its multiple points of diversity (the carboxylic acid, the pyridine ring, and the ethenyl group), is a prime candidate for inclusion in such library synthesis efforts. The carboxylic acid can be reacted with a diverse set of amines to generate a library of amides. The ethenyl group can be subjected to a variety of reactions, such as hydrogenation, oxidation, or cycloaddition, to introduce further structural diversity. This multi-faceted reactivity allows for the rapid generation of a large number of distinct compounds from a single, versatile starting material, which is a key principle in the design of chemical libraries for drug discovery and other applications.

Analytical Applications Through Chemical Derivatization

In analytical chemistry, particularly in the context of liquid chromatography-mass spectrometry (LC-MS), chemical derivatization is a crucial technique to enhance the detection and separation of analytes. researchgate.netnih.gov Carboxylic acids, due to their polarity and sometimes poor ionization efficiency in mass spectrometry, are often targeted for derivatization. nih.gov

Enhancement of Detection Sensitivity in Liquid Chromatography-Mass Spectrometry

Chemical derivatization can significantly improve the sensitivity of detection in LC-MS by introducing a moiety that is readily ionizable. researchgate.netddtjournal.com For carboxylic acids, this often involves converting the carboxyl group into a derivative that carries a permanent positive charge or has a high proton affinity. researchgate.net This strategy is particularly useful for overcoming weak ionization and poor retention in liquid chromatography. researchgate.net

A variety of derivatization reagents have been developed to target carboxylic acids for enhanced LC-MS/MS analysis. For instance, 2-picolylamine (PA) has been shown to react with carboxylic acids, leading to derivatives with significantly increased detection responses (9 to 158-fold) in positive-ion electrospray ionization mass spectrometry (ESI-MS). researchgate.net This approach has enabled the detection of trace amounts of bile acids and other carboxylic acids in biological samples. researchgate.net Another reagent, 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), has been designed for the selective derivatization of both aldehydes and carboxylic acids, enhancing their detection in LC-MS/MS. nih.gov These examples highlight the general principle that derivatizing the carboxylic acid group of a molecule like this compound could substantially improve its detection limits in complex matrices.

Interactive Table: Derivatization Reagents for Carboxylic Acids in LC-MS

Derivatization ReagentFunctional Group TargetedEnhancement MechanismReference
2-Picolylamine (PA)Carboxylic AcidIncreased positive ionization researchgate.net
4-APEBACarboxylic Acids, AldehydesIncorporation of a charged group and isotopic signature nih.gov
N-(4-aminomethylphenyl)pyridiniumCarboxylic AcidIncreased ionization efficiency researchgate.net
2-Hydrazinopyridine (B147025) (HP)Carboxylic AcidIncreased positive ionization researchgate.net

Derivatization for Improved Separation and Identification in Analytical Chemistry

Beyond enhancing sensitivity, chemical derivatization can also improve the chromatographic separation and aid in the structural identification of analytes. frontiersin.org By modifying the polarity of a molecule, its retention behavior in a chromatographic system can be altered, leading to better separation from interfering compounds in a complex mixture. researchgate.net

The derivatization of carboxylic acids can improve their retention in reversed-phase liquid chromatography, a common analytical technique. nih.gov Furthermore, the fragmentation patterns of the derivatized molecules in tandem mass spectrometry (MS/MS) can be more informative and predictable, facilitating their identification. researchgate.net For example, derivatives formed with 2-picolylamine and 2-hydrazinopyridine yield characteristic product ions during MS/MS, which can be used for sensitive detection through selected reaction monitoring (SRM). researchgate.net This targeted approach allows for the confident identification and quantification of specific carboxylic acids in complex samples. While specific derivatization strategies for this compound are not detailed, the general methods applied to other carboxylic acids are directly applicable and would be expected to improve its analytical determination.

Concluding Remarks and Future Research Perspectives

Potential for Integration with Machine Learning and Artificial Intelligence in Molecular Design

The synergy between advanced computational tools and chemical research offers a powerful paradigm for accelerating the discovery and optimization of novel molecules derived from the 5-Ethenylpyridine-2-carboxylic acid framework. The application of machine learning (ML) and artificial intelligence (AI) is set to be a cornerstone of this progress.

Future research will likely focus on creating sophisticated quantitative structure-activity relationship (QSAR) models. These models, powered by ML algorithms, can predict the biological activities and physicochemical properties of new derivatives. scispace.comscience.gov For instance, by training algorithms on datasets of analogous pyridine (B92270) carboxylic acid compounds, it's possible to perform high-throughput virtual screening to identify candidates with desirable traits for pharmaceutical or materials science applications. scispace.comresearchgate.net The use of a genetic algorithm approach, which has been applied to other pyridine carboxylic acid derivatives, could be instrumental in identifying the optimal molecular conformations and electronic properties for specific functions. scispace.comscience.govscience.gov This computational-first approach promises to streamline the design-build-test-learn cycle, making the development of new functional molecules more efficient and cost-effective.

Advancement in Operando and Real-Time Spectroscopic Characterization

A deep understanding of the dynamic behavior of this compound during chemical transformations is essential for optimizing its use. Operando spectroscopy, which involves analyzing a catalyst or material under actual working conditions, provides a crucial window into reaction mechanisms in real-time. wikipedia.org

Future investigations should leverage operando spectroscopic techniques to probe the role of this compound in various processes. wikipedia.org Methods like operando Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) can offer invaluable insights. rsc.orgyoutube.com For example, when this compound is used as a ligand in a catalytic system, operando XAS could track the oxidation state and coordination environment of the metal center, while simultaneous IR spectroscopy could monitor changes in the ligand's vibrational modes. youtube.com Time-resolved spectroscopy can further elucidate the formation and decay of transient intermediate species, providing a more complete mechanistic picture than what is available from conventional pre- and post-reaction analysis. nih.govnih.gov Such studies are critical for establishing clear structure-reactivity relationships and for the intelligent design of improved catalytic systems and materials. wikipedia.org

Exploration of Novel Catalytic Transformations and Applications

The distinct functional groups of this compound make it a versatile platform for developing innovative catalysts. The pyridine nitrogen can coordinate to metal ions, the carboxylic acid can act as a proton shuttle or an anionic ligand, and the vinyl group allows for polymerization or surface grafting.

Future research is expected to explore the application of this compound and its derivatives as ligands in both homogeneous and heterogeneous catalysis. Metal complexes featuring this ligand could be designed for a wide array of organic reactions. The bifunctional nature of the molecule is particularly appealing for creating catalysts that exploit cooperative effects between the metal center and the ligand's acidic/basic sites. Furthermore, the vinyl group enables the creation of polymer-supported catalysts, which can be easily recovered and recycled, contributing to the development of more sustainable chemical processes. The synthesis of new derivatives, a common practice for related carboxylic acids, will be crucial for tuning catalytic activity and selectivity for specific transformations. science.gov

Development of New Material Architectures and Bio-Inspired Systems

The self-assembly and coordination capabilities inherent in the structure of this compound make it an excellent building block for advanced materials and systems that mimic biological functions.

A promising avenue for future work lies in the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers using this compound as an organic linker. The resulting materials could possess tailored porosity for applications in gas storage and separation, or they could harbor catalytically active sites. The vinyl groups within these frameworks could also be subjected to post-synthetic modification, allowing for the introduction of further functionalities. In the domain of bio-inspired systems, the combination of a nitrogen-containing heterocycle and a carboxylic acid mimics the structure of amino acids, opening possibilities for creating synthetic receptors or enzyme mimics. The development of polymers and hydrogels from this monomer could also result in new biomaterials with precisely controlled properties for applications in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Ethenylpyridine-2-carboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodology : A typical synthesis involves condensation reactions using pyridine carboxaldehyde derivatives and malonic acid. For example, heating pyridine carboxaldehyde (0.30 mol) with malonic acid (0.30 mol) in pyridine/piperidine solvent mixtures under reflux (steam bath, 2 hours) yields substituted pyridylacrylic acids . Crystallization from ethanol/water mixtures improves purity. Key parameters include stoichiometric ratios, catalyst selection (e.g., piperidine for acid catalysis), and controlled heating to avoid side reactions.
  • CAS Reference : 45946-64-3 .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodology : Use personal protective equipment (PPE: gloves, goggles, lab coat), ensure adequate ventilation, and avoid dust formation. Spills should be collected without generating aerosols and stored in sealed containers for disposal. Toxicity data are limited, so treat the compound as potentially hazardous .

Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?

  • Methodology : Employ nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Infrared (IR) spectroscopy can identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Consistently report retention times, integration ratios, and spectral assignments .

Advanced Research Questions

Q. How can researchers address the lack of ecological and toxicological data for this compound in risk assessment studies?

  • Methodology : Design tiered toxicity assays:

Acute toxicity : Use Daphnia magna or zebrafish embryos for LC₅₀ determination.

Biodegradation : Conduct OECD 301 tests to assess persistence in soil/water.

Bioaccumulation : Measure logP values and model using EPI Suite™.
Publish negative results to fill data gaps and refine hazard classifications .

Q. What strategies optimize catalytic efficiency in synthesizing this compound derivatives?

  • Methodology : Screen transition-metal catalysts (e.g., Pd/Cu for cross-coupling) and solvent systems (DMF, toluene) to enhance regioselectivity. Use Design of Experiments (DoE) to evaluate temperature, pressure, and catalyst loading. Monitor reaction progress via thin-layer chromatography (TLC) and optimize workup steps (e.g., acid precipitation) to maximize yield .

Q. How should researchers resolve contradictions in spectroscopic data when characterizing novel this compound analogs?

  • Methodology : Perform multi-technique validation:

  • Compare experimental NMR shifts with computational predictions (DFT calculations).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate HPLC retention times with synthesized standards.
    Document systematic errors (e.g., solvent impurities) and statistically analyze batch-to-batch variability .

Q. What experimental approaches elucidate the environmental degradation pathways of this compound?

  • Methodology : Conduct photolysis (UV irradiation in aqueous solutions) and hydrolysis (pH-dependent stability tests) studies. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify degradation products. Compare results with computational models (e.g., ECHA’s QSAR Toolbox) to predict metabolite toxicity .

Data Presentation and Critical Analysis Guidelines

  • Tables : Include reaction optimization parameters (e.g., catalyst type, yield, purity) .
  • Statistical Analysis : Apply ANOVA to compare synthetic routes or t-tests for toxicity data. Justify significance thresholds (e.g., p < 0.05) .
  • Ethical Compliance : Adhere to ECHA guidelines for environmental studies and cite IRB approvals for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethenylpyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Ethenylpyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.